Cas no 1340553-86-7 (1-(4-methylcyclohexyl)azetidin-3-amine)

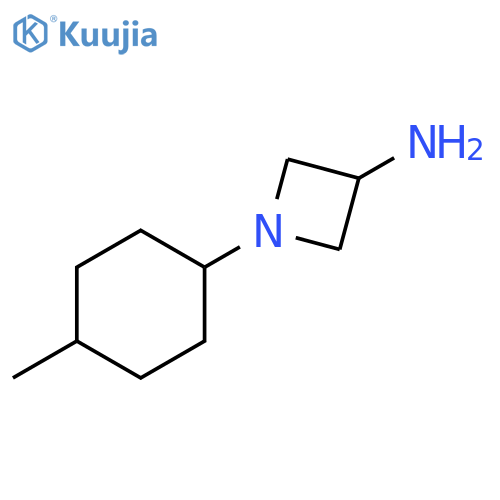

1340553-86-7 structure

商品名:1-(4-methylcyclohexyl)azetidin-3-amine

CAS番号:1340553-86-7

MF:C10H20N2

メガワット:168.279202461243

CID:5573087

1-(4-methylcyclohexyl)azetidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Azetidinamine, 1-(4-methylcyclohexyl)-

- 1-(4-methylcyclohexyl)azetidin-3-amine

-

- インチ: 1S/C10H20N2/c1-8-2-4-10(5-3-8)12-6-9(11)7-12/h8-10H,2-7,11H2,1H3

- InChIKey: FBJUXYRIYFZNFH-UHFFFAOYSA-N

- ほほえんだ: N1(C2CCC(C)CC2)CC(N)C1

じっけんとくせい

- 密度みつど: 0.991±0.06 g/cm3(Predicted)

- ふってん: 220.4±8.0 °C(Predicted)

- 酸性度係数(pKa): 9.79±0.40(Predicted)

1-(4-methylcyclohexyl)azetidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1908-3170-5g |

1-(4-methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 95%+ | 5g |

$2259.0 | 2023-09-07 | |

| TRC | M131306-100mg |

1-(4-methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 100mg |

$ 185.00 | 2022-06-04 | ||

| Life Chemicals | F1908-3170-0.5g |

1-(4-methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 95%+ | 0.5g |

$715.0 | 2023-09-07 | |

| TRC | M131306-500mg |

1-(4-methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 500mg |

$ 705.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655231-500mg |

1-(4-Methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 98% | 500mg |

¥22281.00 | 2024-08-09 | |

| Life Chemicals | F1908-3170-0.25g |

1-(4-methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 95%+ | 0.25g |

$679.0 | 2023-09-07 | |

| Life Chemicals | F1908-3170-1g |

1-(4-methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 95%+ | 1g |

$753.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655231-250mg |

1-(4-Methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 98% | 250mg |

¥10397.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655231-1g |

1-(4-Methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 98% | 1g |

¥26728.00 | 2024-08-09 | |

| TRC | M131306-1g |

1-(4-methylcyclohexyl)azetidin-3-amine |

1340553-86-7 | 1g |

$ 1070.00 | 2022-06-04 |

1-(4-methylcyclohexyl)azetidin-3-amine 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

1340553-86-7 (1-(4-methylcyclohexyl)azetidin-3-amine) 関連製品

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量